(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with an oxolan (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding oxirane (epoxide) intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach could involve the ring-opening of an oxirane with an amine, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation or enzymatic methods might be employed to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in amides or ureas.
Scientific Research Applications
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound might be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-1-phenylethanol: A similar compound with a phenyl group instead of an oxolan ring.
2-Amino-1-propanol: A simpler analog with a propanol backbone.
Uniqueness
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions. The oxolan ring adds further complexity and potential for specific interactions in biological systems.
Properties
Molecular Formula |
C6H13NO2 |
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Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
InChI Key |
LVKRONDZCBNFLX-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1[C@H](CN)O |
Canonical SMILES |
C1COCC1C(CN)O |
Origin of Product |
United States |
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